molecular formula C24H22O3 B12507499 3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B12507499
M. Wt: 358.4 g/mol
InChI Key: DZBMIWJIJRIBEG-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-benzyloxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    3-(4-Methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(4-Benzyloxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group on the other phenyl ring.

Uniqueness

3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of both benzyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3

InChI Key

DZBMIWJIJRIBEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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